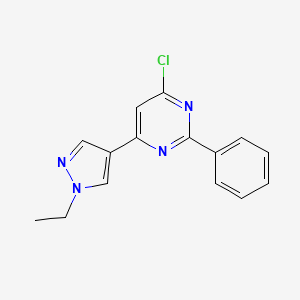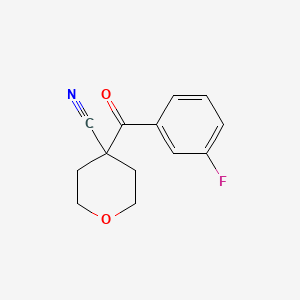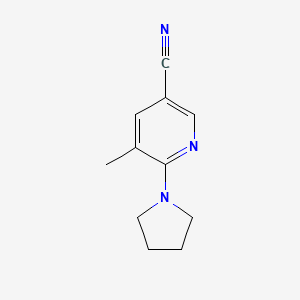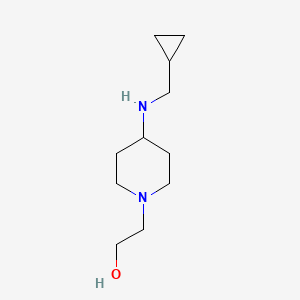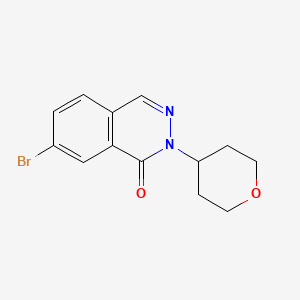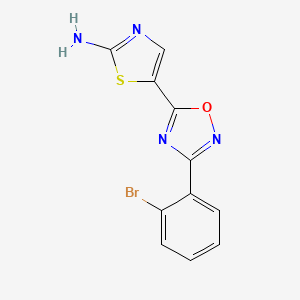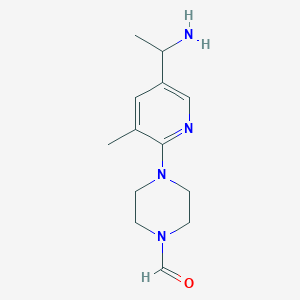
4-(5-(1-Aminoethyl)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-(1-Aminoetil)-3-metilpiridin-2-il)piperazina-1-carbaldehído es un compuesto heterocíclico que contiene tanto anillos de piridina como de piperazina
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 4-(5-(1-Aminoetil)-3-metilpiridin-2-il)piperazina-1-carbaldehído normalmente implica reacciones orgánicas de múltiples pasos. Un método común implica la reacción de 3-metilpiridina con piperazina en condiciones controladas para formar el compuesto intermedio
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El proceso se optimizaría para el rendimiento y la pureza, a menudo involucrando el uso de reactores automatizados y sistemas de flujo continuo para garantizar una producción consistente.
Análisis De Reacciones Químicas
Tipos de Reacciones
4-(5-(1-Aminoetil)-3-metilpiridin-2-il)piperazina-1-carbaldehído puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El grupo aldehído puede oxidarse para formar un ácido carboxílico.
Reducción: El grupo aldehído puede reducirse para formar un alcohol.
Sustitución: El grupo aminoetil puede participar en reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Se utilizan típicamente agentes reductores como borohidruro de sodio (NaBH₄) o hidruro de aluminio y litio (LiAlH₄).
Sustitución: Los nucleófilos como las aminas o los tioles pueden utilizarse en condiciones básicas.
Principales Productos Formados
Oxidación: Formación de ácido 4-(5-(1-Aminoetil)-3-metilpiridin-2-il)piperazina-1-carboxílico.
Reducción: Formación de 4-(5-(1-Aminoetil)-3-metilpiridin-2-il)piperazina-1-metanol.
Sustitución: Formación de varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
4-(5-(1-Aminoetil)-3-metilpiridin-2-il)piperazina-1-carbaldehído tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como ligando en ensayos bioquímicos.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluyendo como precursor para el desarrollo de fármacos.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 4-(5-(1-Aminoetil)-3-metilpiridin-2-il)piperazina-1-carbaldehído depende de su aplicación específica. En química medicinal, puede interactuar con objetivos biológicos como enzimas o receptores, modulando su actividad. Los grupos aminoetil y carbaldehído pueden formar enlaces covalentes con sitios nucleofílicos en proteínas, afectando su función.
Comparación Con Compuestos Similares
Compuestos Similares
- 4-(5-(1-Aminoetil)-4-metilpiridin-2-il)piperazina-1-carbaldehído
- 4-(5-(1-Aminoetil)-2-metilpiridin-2-il)piperazina-1-carbaldehído
Singularidad
4-(5-(1-Aminoetil)-3-metilpiridin-2-il)piperazina-1-carbaldehído es único debido al posicionamiento específico de los grupos aminoetil y carbaldehído, que pueden influir en su reactividad e interacciones con otras moléculas. Esto lo convierte en un compuesto valioso para la investigación y el desarrollo dirigidos en varios campos científicos.
Propiedades
Fórmula molecular |
C13H20N4O |
|---|---|
Peso molecular |
248.32 g/mol |
Nombre IUPAC |
4-[5-(1-aminoethyl)-3-methylpyridin-2-yl]piperazine-1-carbaldehyde |
InChI |
InChI=1S/C13H20N4O/c1-10-7-12(11(2)14)8-15-13(10)17-5-3-16(9-18)4-6-17/h7-9,11H,3-6,14H2,1-2H3 |
Clave InChI |
BVKUKLKBAZBNRK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1N2CCN(CC2)C=O)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




